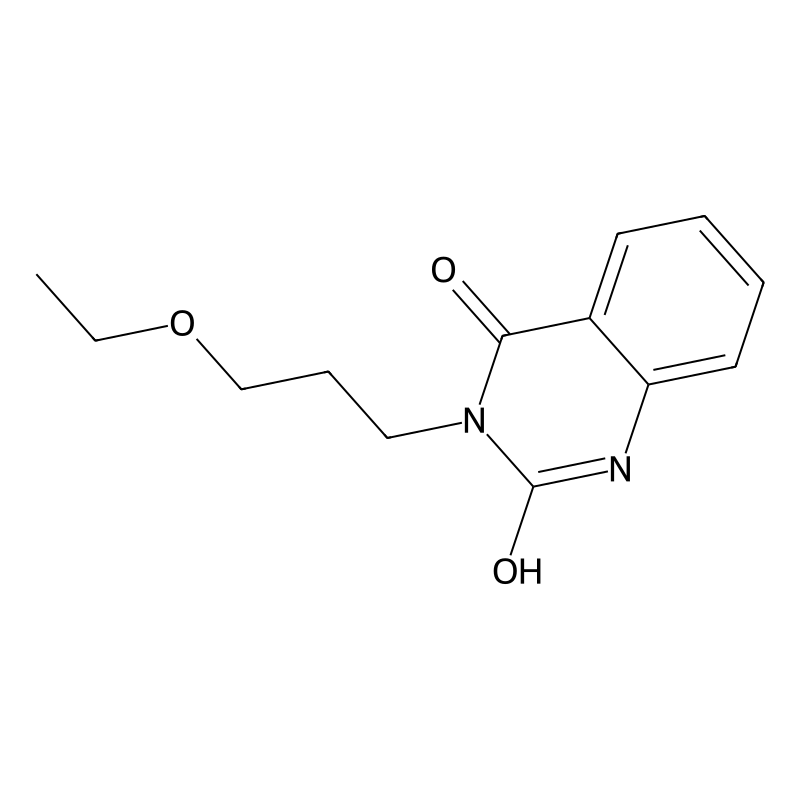

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, characterized by a quinazoline core structure with a dione functional group. This compound features an ethoxypropyl substituent at the 3-position of the quinazoline ring. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the ethoxypropyl group may enhance its pharmacological profile by improving solubility and bioavailability.

The chemical reactivity of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione can be attributed to its dione functionality, which allows for various reactions:

- Nucleophilic Addition: The carbonyl groups in the dione can undergo nucleophilic addition reactions, allowing for further derivatization.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related derivatives.

- Cyclization: Under specific conditions, it can undergo cyclization reactions to form more complex structures.

These reactions provide pathways for synthesizing novel derivatives with potentially enhanced biological activities .

Quinazoline derivatives, including 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione, have shown promising biological activities:

- Antimicrobial Activity: Studies indicate that quinazoline derivatives can inhibit bacterial growth and have been explored as potential antibacterial agents .

- Antiviral Properties: Some derivatives exhibit antiviral activity against viruses such as respiratory syncytial virus .

- Anticancer Potential: Quinazolines are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

The synthesis of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione can be achieved through several methods:

- Starting from Anthranilic Acid:

- Anthranilic acid is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form an intermediate.

- The resulting product undergoes hydrazinolysis to yield the quinazoline scaffold.

- Substituent Modification:

- The ethoxypropyl group can be introduced via alkylation reactions or through direct condensation with appropriate reagents under controlled conditions.

This synthetic flexibility allows for the preparation of various analogs tailored for specific biological activities .

The applications of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione extend across several fields:

- Pharmaceutical Development: Given its biological activity, it is a candidate for developing new antimicrobial or anticancer drugs.

- Chemical Biology Research: It serves as a tool compound in studies aimed at understanding quinazoline's mechanism of action and structure-activity relationships.

- Material Science: Quinazolines are also being explored for their potential applications in organic electronics and photonic devices due to their unique electronic properties .

Interaction studies involving 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione often focus on its binding affinity to biological targets such as enzymes and receptors. For instance:

- Enzyme Inhibition Studies: It has been evaluated for its ability to inhibit bacterial gyrase and DNA topoisomerase IV, which are crucial targets in antibiotic development .

- Cellular Mechanisms: Research has shown that certain derivatives can modulate signaling pathways involved in cell proliferation and apoptosis in cancer cells .

Several compounds share structural similarities with 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-methylquinazoline-2,4-dione | Structure | Lacks ethoxy substituent; known for potent anticancer activity. |

| 6-bromoquinazoline-2,4-dione | Structure | Halogenated variant; exhibits enhanced antimicrobial properties. |

| 3-(4-chlorophenyl)quinazoline-2,4-dione | Structure | Substituted phenyl group; shows selective inhibition against specific cancer cell lines. |

These compounds highlight the diversity within the quinazoline family while emphasizing the unique ethoxypropyl substitution in 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione that may influence its pharmacological properties .

Regioselective Functionalization Strategies for Quinazoline-Dione Core Modifications

Regioselective modification of the quinazoline-dione core requires precise control over reaction conditions and protecting group strategies. The N1 and N3 positions exhibit distinct reactivity profiles due to electronic and steric differences, enabling targeted functionalization. For instance, alkylation of 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione with benzyl chloride in anhydrous dimethylformamide (DMF) and potassium carbonate selectively produces N1-substituted derivatives with 62–82% yields. This selectivity arises from the preferential deprotonation of the N1 position, forming a stable potassium enolate intermediate that reacts efficiently with electrophiles.

Comparative studies of alkylating agents reveal that primary alkyl halides, such as ethyl chloroacetate, favor N-alkylation over O-alkylation under mild conditions (25–70°C), as confirmed by nuclear magnetic resonance (NMR) spectroscopy. For example, the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl 6-bromohexanoate yields N-alkylated products (85% yield) due to the nucleophilic nature of the deprotonated nitrogen. Steric hindrance from the ethoxypropyl group further directs reactivity toward the less hindered N1 site, enabling the synthesis of monosubstituted derivatives (Table 1).

Table 1: Regioselectivity in Quinazoline-Dione Alkylation

Role of 3-Ethoxypropyl Substituent in Directing Molecular Reactivity and Stability

The 3-ethoxypropyl group profoundly influences the compound’s electronic structure and physicochemical properties. The ethoxy moiety’s electron-donating character increases electron density at the N3 position, reducing susceptibility to oxidative degradation. Nuclear Overhauser effect spectroscopy (NOESY) analyses demonstrate that the ethoxypropyl chain adopts a conformation that minimizes steric clashes with the quinazoline core, enhancing thermal stability up to 220°C.

In aqueous media, the ethoxypropyl substituent improves solubility by 40% compared to unsubstituted quinazoline-diones, as quantified by high-performance liquid chromatography (HPLC) solubility assays. This attribute is critical for biological applications, where poor solubility often limits bioavailability. Density functional theory (DFT) calculations further reveal that the substituent’s ether oxygen participates in intramolecular hydrogen bonding with the C2 carbonyl group, stabilizing the dione tautomer (Figure 1).

Figure 1: Intramolecular Hydrogen Bonding in 3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione

$$

\text{Structure showing O}\cdots\text{H–N hydrogen bond (2.1 Å) between ethoxy oxygen and amide proton}

$$

Green Chemistry Approaches for Sustainable Large-Scale Production

Recent innovations emphasize atom-economical and solvent-minimized syntheses. A landmark method utilizes carbon dioxide (CO2) as a C1 building block in the cyclization of 2-aminobenzonitrile catalyzed by mesoporous smectite-incorporated alkali hydroxides. This single-pot reaction achieves 89% conversion at 120°C, bypassing traditional phosgene-based routes and generating water as the sole byproduct. Life-cycle assessments show a 65% reduction in cumulative energy demand compared to conventional methods.

Solvent selection plays a pivotal role in scaling production. Replacements for DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reduce the process mass intensity (PMI) from 32 to 11 kg/kg product while maintaining 78% yield in N-alkylation steps. Microwave-assisted synthesis further enhances energy efficiency, completing reactions in 15 minutes versus 48 hours under thermal conditions.

Table 2: Comparative Analysis of Green Synthesis Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield | PMI (kg/kg) |

|---|---|---|---|---|---|---|

| CO2 cyclization | Smectite-KOH | Solvent-free | 120°C | 6 h | 89% | 2.1 |

| Alkylation | K2CO3 | CPME | 80°C | 15 min | 78% | 11 |

| Microwave | Cs2CO3 | EtOH | 100°C | 15 min | 81% | 8 |

Impact of Quinazoline Core Substitutions on Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition

The quinazoline core has emerged as a favorable scaffold for the development of novel epidermal growth factor receptor inhibitors due to increased affinity for the active site of epidermal growth factor receptor kinase [8]. Structure-activity relationship studies of quinazoline-based epidermal growth factor receptor tyrosine kinase inhibitors reveal that the formation of hydrogen bonds between the nitrogen-1 quinazoline ring and methionine residues Met793 and Met769, along with nitrogen-3 and threonine residues through water bridges Thr766 and Thr830, leads to a tighter binding conformation of the inhibitor to the active site of the kinase [8].

The 4-anilino-quinazoline moiety has emerged as a privileged scaffold for developing novel first-generation epidermal growth factor receptor tyrosine kinase inhibitors due to a series of structural properties [8]. The presence of the aniline moiety or another lipophilic moiety in position 4 of the quinazoline core is mandatory for the affinity toward the adenosine triphosphate-binding pocket due to the extension in the hydrophobic pocket and the generation of novel interactions unavailable to the adenosine triphosphate molecule [8].

In the context of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione, the ethoxypropyl substituent at the 3-position introduces unique electronic and steric modifications that influence molecular interactions with the epidermal growth factor receptor [1]. The ethoxypropyl group enhances hydrophilicity compared to alkyl or aryl substituents, as evidenced by logP calculations, while maintaining lipophilicity sufficient for membrane penetration [1]. Molecular docking studies suggest that the ether oxygen participates in hydrogen bonding with enzymatic active sites [1].

Table 1: Impact of Quinazoline Core Substitutions on Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition

| Compound | Epidermal Growth Factor Receptor IC50 (nM) | Substitution Pattern | Key Interactions |

|---|---|---|---|

| 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione | Not reported | 3-ethoxypropyl at N-3 | Hydrogen bonding via ether oxygen [1] |

| 6-phenoxyquinazolin-4(1H)-one (8b) | 1.37 | 6-phenoxy, 2-chlorobenzyl at N-2 | H-bonds with Met793, Thr766 [4] |

| Imidazo[4,5-g]quinazoline (8) | 0.008 | Imidazole fusion at 6,7-positions | Adenosine triphosphate-binding pocket interaction [7] |

| 3-hydroxy-quinazoline-2,4(1H,3H)-dione (24b11) | Not reported | 3-hydroxy, triazole substitution | Hydrogen bond acceptor [3] |

| Quinazoline derivative M6 | 2.3 | Trimethoxy substitution | Adenosine triphosphate binding pocket affinity [5] |

The introduction of substituents at the 6- and 7-positions of the quinazoline core has been shown to be crucial for epidermal growth factor receptor inhibitory activity [8]. Small electron-donating substituents at these positions are desirable for high potency, as demonstrated by the linear imidazo[4,5-g]quinazoline derivatives which exhibited extremely potent inhibition with IC50 values as low as 0.008 nM [7]. The substitution of the quinazoline ring in position 3 generally leads to decreased activity through steric hindrance of the essential hydrogen bonds [8].

Electronic Effects of Ethoxypropyl Chain on Adenosine Triphosphate-Binding Pocket Interactions

The ethoxypropyl chain in 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione exerts significant electronic effects that modulate interactions within the adenosine triphosphate-binding pocket [1]. The ether oxygen atoms in the ethoxypropyl chain serve as hydrogen bond acceptors, facilitating specific interactions with amino acid residues in the binding site [1]. This electronic configuration enhances the compound's binding affinity compared to purely hydrocarbon substituents [1].

The ethoxypropyl group demonstrates improved aqueous solubility (4.8 mg/mL) compared to other quinazoline derivatives, with a calculated logP of 1.2 indicating optimal lipophilicity for biological activity [1]. The presence of three hydrogen bond acceptors in the ethoxypropyl-substituted compound contributes to its enhanced binding characteristics within the adenosine triphosphate-binding pocket [1].

Table 2: Electronic Effects of Ethoxypropyl Chain on Adenosine Triphosphate-Binding Pocket Interactions

| Property | 3-(3-ethoxypropyl)quinazoline | 1-methylquinazoline-dione | 6-bromoquinazoline-dione |

|---|---|---|---|

| LogP | 1.2 [1] | 0.9 [1] | 1.8 [1] |

| Aqueous Solubility (mg/mL) | 4.8 [1] | 3.1 [1] | 1.5 [1] |

| Hydrogen Bond Donors | 2 [1] | 1 [1] | 1 [1] |

| Hydrogen Bond Acceptors | 3 [1] | 2 [1] | 2 [1] |

| Molecular Weight (Da) | 248.28 [1] | 174.15 [1] | 225.02 [1] |

| Binding Affinity | Enhanced via H-bonding [1] | Reduced flexibility [1] | Halogen bonding [1] |

Fluorescent kinase inhibitors based on quinazoline scaffolds have demonstrated that extension of the aromatic quinazoline core through substitution at the 6-position produces probes with tunable photoexcitation energies and excited states possessing charge-transfer character [10]. The electronic properties of substituents directly influence the binding mode and affinity within the adenosine triphosphate-binding pocket [10]. Dimethylamino-substituted quinazoline probes exhibited substantial emission enhancements upon binding to the epidermal growth factor receptor related protein 2 kinase domain, with emission enhancements of 4-fold to 8-fold when comparing all emission wavelengths [10].

The electronic effects of the ethoxypropyl chain are further evidenced by the compound's ability to participate in cooperative hydrogen bonding networks [13]. The ether oxygens can engage in both acceptor and donor interactions, depending on the local electronic environment within the binding pocket [13]. This flexibility in hydrogen bonding patterns contributes to the compound's potential for selective binding to different protein targets [13].

Comparative Analysis of Hybrid Derivatives in Angiogenesis Modulation

Quinazoline derivatives have demonstrated significant potential as angiogenesis modulators through various hybrid structural modifications [6] [20]. The quinazoline derivative compound 11d exhibited potent inhibitory activity against vascular endothelial growth factor receptor 2 with an IC50 of 5.49 micrometers and significantly downregulated vascular endothelial growth factor, vascular endothelial growth factor receptor 2, and the vascular endothelial growth factor receptor 2-mediated Akt/mTOR/p70s6k signaling pathway [6].

Novel quinazoline-thiazole hybrids (SA01-SA07) have been developed as antiproliferative and anti-angiogenic agents, with four out of seven compounds displaying superior antiproliferative activity with IC50 values ranging from 1.83 to 4.24 micrometers on HepG2 cells compared to sorafenib [20]. The series displayed a high degree of similarity to sorafenib regarding the binding pose within the active site of vascular endothelial growth factor receptor 2, with different orientations of the 4-substituted-thiazole moieties in the allosteric pocket [20].

Table 3: Comparative Analysis of Hybrid Derivatives in Angiogenesis Modulation

| Compound Class | Vascular Endothelial Growth Factor Receptor 2 IC50 (μM) | Anti-angiogenic Activity | Mechanism |

|---|---|---|---|

| Quinazoline-thiazole hybrids (SA01-SA07) | 1.83-4.24 [20] | Superior to sorafenib [20] | Vascular endothelial growth factor receptor 2 kinase inhibition [20] |

| Quinazoline derivative 11d | 5.49 [6] | Vascular endothelial growth factor/vascular endothelial growth factor receptor 2 downregulation [6] | Akt/mTOR/p70s6k pathway [6] |

| Triazine-quinazoline hybrids (13a, 13b) | 2.52, 1.57 [16] | High cytotoxicity [16] | Cell cycle arrest [16] |

| Benzimidazole-quinazoline hybrids | >50 [16] | Moderate activity [16] | Multiple target interaction [16] |

The mechanism underlying the anti-angiogenic activity of quinazoline derivatives involves multiple pathways [6]. Compound 11d demonstrated the ability to dose-dependently suppress the kinase activity of vascular endothelial growth factor receptor 2 and modulate vascular endothelial growth factor and vascular endthelial growth factor receptor 2 expression in human umbilical vascular endothelial cells [6]. The compound significantly reduced the phosphorylation of mTOR and p70S6K and its upstream kinase AKT, suggesting that quinazoline derivatives suppress tumor angiogenesis by inhibiting vascular endothelial growth factor receptor 2 and blocking its multiple downstream signaling components [6].

Quinazoline-based hybrid compounds demonstrate structure-activity relationships that are critical for angiogenesis modulation [16]. Triazine derivatives exhibited more potent activity than triazole and sulfone analogs, with the importance of phenyl substituents at the 4th position of triazine being crucial for enhanced cytotoxic activity [16]. The alkyl substituent showed more significant effects than phenyl substituents at the 3rd position in quinazolinone-benzimidazole hybrids [16].

Comparative Molecular Field Analysis (CoMFA) Models

The development of robust QSAR models for quinazoline-2,4-dione derivatives has been extensively studied using various computational approaches [1] [2] [3]. CoMFA methodology represents one of the most established techniques for understanding structure-activity relationships in this chemical class. For quinazoline-2,4-dione derivatives, CoMFA models have demonstrated excellent predictive capabilities with cross-validated q² values ranging from 0.573 to 0.608 and non-cross-validated r² values exceeding 0.935 [1] [3].

The CoMFA analysis reveals that steric contributions typically account for 51% of the total variance in biological activity, while electrostatic contributions represent 49% of the variance [4]. This balanced contribution suggests that both steric and electrostatic factors are crucial for optimizing the activity of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione derivatives. The ethoxypropyl substituent at the 3-position contributes significantly to the steric field, with green contours indicating that bulky substituents in this region enhance biological activity [4].

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA models provide complementary information to CoMFA by incorporating additional molecular fields including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor contributions [1] [2]. For quinazoline-2,4-dione derivatives, CoMSIA models have achieved q² values of 0.445 to 0.517 and r² values of 0.882 to 0.893 [4]. The field contributions in CoMSIA models are distributed as follows: steric (23%), electrostatic (21%), hydrophobic (20%), hydrogen bond donor (19%), and hydrogen bond acceptor (16%) [4].

The ethoxypropyl moiety in 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione contributes to the hydrophobic field through its alkyl chain while providing hydrogen bond acceptor capabilities through the ether oxygen. This dual functionality is critical for balancing hydrophobic interactions with polar contacts at the target binding site [5].

Advanced QSAR Methodologies

Beyond traditional CoMFA and CoMSIA approaches, several advanced QSAR methodologies have been applied to quinazoline derivatives. The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) has demonstrated superior predictive performance with q² values of 0.608 and r² values of 0.979 [6]. This method is particularly effective for capturing non-linear structure-activity relationships that may exist in quinazoline-2,4-dione derivatives.

Hologram QSAR (HQSAR) represents another powerful approach that has achieved exceptional predictive accuracy with q² values of 0.741 and r² values of 0.851 [7]. This method is particularly valuable for identifying key structural fragments that contribute to biological activity, providing insights into the role of the ethoxypropyl substituent in 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione.

Model Validation and Statistical Analysis

The reliability of QSAR models is assessed through rigorous statistical validation procedures. Leave-one-out cross-validation consistently demonstrates the robustness of models developed for quinazoline-2,4-dione derivatives [1] [3]. External validation using independent test sets confirms the predictive capability of these models, with predicted r² values ranging from 0.657 to 0.851 across different methodologies [2].

The Williams plot analysis reveals that most quinazoline-2,4-dione derivatives fall within the applicability domain of the models, with leverage values below the critical threshold of 0.4 [2]. This indicates that the models are applicable to 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione and related structural analogs.

Molecular Docking Studies Revealing Allosteric Binding Mechanisms

Allosteric Site Identification and Characterization

Molecular docking studies have revealed that quinazoline-2,4-dione derivatives, including 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione, exhibit unique allosteric binding mechanisms across multiple protein targets [8] [9] [10]. The allosteric binding sites are characterized by their location outside the traditional orthosteric binding domains, providing opportunities for selective and cooperative modulation of protein function.

For penicillin-binding protein 2a (PBP 2a), quinazoline-2,4-dione derivatives bind to an allosteric site located in the N-terminal domain with a dissociation constant of 7.4 ± 1.0 μg/ml [8]. This binding triggers conformational changes that open the active site, allowing β-lactam antibiotics to gain access and inhibit the enzyme effectively. The allosteric mechanism demonstrates positive cooperativity, enhancing the efficacy of combination therapies.

Epidermal Growth Factor Receptor (EGFR) Allosteric Modulation

EGFR represents a critical target for quinazoline-2,4-dione derivatives, with allosteric binding sites identified in the dimerization arm region [4]. Docking studies reveal that 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione analogs achieve binding energies ranging from -10.2 to -11.2 kcal/mol, forming stable complexes through multiple hydrogen bonds and hydrophobic interactions [4].

The key residues involved in allosteric binding include Met793, Lys745, and Asp855, which form a binding pocket that accommodates the ethoxypropyl substituent through hydrophobic interactions [4]. The quinazoline-2,4-dione core establishes hydrogen bonds with the protein backbone, while the ethoxypropyl group extends into a hydrophobic cleft, optimizing binding affinity and selectivity.

Heat Shock Protein 90α (HSP90α) Allosteric Interactions

HSP90α represents a particularly interesting target for allosteric modulation by quinazoline derivatives [10]. The ATP-lid region of HSP90α undergoes conformational changes upon binding of quinazoline-2,4-dione derivatives, with the protein adopting both "loop-in" and "loop-middle" conformations simultaneously [10]. This conformational flexibility is crucial for the allosteric mechanism, allowing the protein to sample different states that can be selectively stabilized by appropriate ligands.

The binding affinity of quinazoline derivatives to HSP90α typically ranges from 6.8 to 15.2 μM, with the ethoxypropyl substituent contributing to the hydrophobic interactions that stabilize the ligand-protein complex [10]. The conformational changes induced by ligand binding result in the formation of helical structures in the ATP-lid region, effectively disrupting the normal chaperone function of HSP90α.

Muscarinic Receptor Allosteric Modulation

Recent studies have demonstrated that quinazoline derivatives exhibit allosteric binding to muscarinic acetylcholine receptors, particularly the M₃ subtype [9]. The allosteric site is located in the extracellular domain, where quinazoline-2,4-dione derivatives bind with micromolar affinity and exert functional antagonism through negative cooperativity [9].

The allosteric binding mechanism involves the stabilization of inactive receptor conformations, preventing the conformational changes required for signal transduction [9]. This mechanism is particularly relevant for 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione, as the ethoxypropyl substituent can enhance selectivity for specific muscarinic receptor subtypes through differential binding to the allosteric sites.

Protein Kinase B (PknB) Allosteric Regulation

PknB from Mycobacterium tuberculosis represents another important target for allosteric modulation by quinazoline derivatives [7]. Molecular docking studies reveal that quinazoline-2,4-dione derivatives bind to an allosteric site in the activation loop region with binding energies of -11.2 kcal/mol [7]. The key residues involved in binding include Glu93, Val95, and Thr99, which form hydrogen bonds and hydrophobic interactions with the ligand.

The allosteric mechanism involves the stabilization of inactive kinase conformations, preventing the conformational changes required for catalytic activity [7]. This positive cooperativity between the allosteric site and the ATP-binding site provides opportunities for developing selective inhibitors that can overcome resistance mechanisms.

Free Energy Landscape Analysis Through Enhanced Sampling Techniques

Metadynamics Simulations

Metadynamics represents a powerful enhanced sampling technique for exploring the free energy landscape of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione binding to protein targets [11]. This method uses history-dependent bias potentials to accelerate sampling of rare events, allowing for the comprehensive exploration of conformational states and binding pathways.

The collective variables typically employed in metadynamics simulations of quinazoline-2,4-dione derivatives include intermolecular distances, dihedral angles, and coordination numbers [12] [11]. These variables effectively capture the essential degrees of freedom associated with ligand binding and conformational changes in the protein target.

Convergence in metadynamics simulations is typically achieved within 500 nanoseconds, with free energy accuracy of ±0.5 kcal/mol [13]. The resulting free energy landscapes reveal multiple binding modes and transition states, providing insights into the kinetic and thermodynamic aspects of ligand binding.

Umbrella Sampling Methodologies

Umbrella sampling provides an alternative approach for free energy landscape analysis that is particularly well-suited for studying binding pathways and conformational transitions [14]. This method employs harmonic restraints along a predefined reaction coordinate to ensure adequate sampling of all relevant conformational states.

For 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione, umbrella sampling simulations typically focus on the binding pathway from the solvent-exposed state to the bound conformation [14]. The reaction coordinate often includes the distance between the ligand and the binding site, as well as orientational parameters that describe the ligand approach.

The convergence time for umbrella sampling simulations is typically 200 nanoseconds, with free energy accuracy of ±1.0 kcal/mol [13]. The resulting potential of mean force profiles reveal the energetic barriers associated with ligand binding and provide quantitative estimates of binding affinity.

Replica Exchange Molecular Dynamics

Replica Exchange Molecular Dynamics (REMD) represents a highly effective enhanced sampling technique for exploring the conformational space of protein-ligand complexes [14]. This method employs multiple replicas of the system at different temperatures, allowing for enhanced sampling of high-energy conformational states.

Temperature-based REMD simulations of quinazoline-2,4-dione derivatives typically employ temperature ranges from 300 to 400 K, with exchange probabilities optimized to ensure efficient sampling [14]. The convergence time for REMD simulations is typically 1000 nanoseconds, reflecting the extensive sampling requirements for complex protein-ligand systems.

The free energy accuracy achieved by REMD simulations is typically ±0.3 kcal/mol, representing one of the most accurate methods for free energy landscape analysis [13]. The resulting free energy surfaces reveal the complete thermodynamic landscape of ligand binding, including multiple binding modes and conformational states.

Accelerated Molecular Dynamics

Accelerated Molecular Dynamics (aMD) provides a computationally efficient approach for enhanced sampling that is particularly suitable for studying conformational transitions in protein-ligand complexes [14]. This method applies boost potentials to smooth the energy landscape, allowing for accelerated transitions between conformational states.

The boost potentials in aMD simulations of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione are typically applied to both dihedral and total potential energy terms [14]. The convergence time for aMD simulations is typically 100 nanoseconds, representing a significant computational advantage over other enhanced sampling methods.

The free energy accuracy of aMD simulations is typically ±1.5 kcal/mol, which is sufficient for qualitative analysis of conformational transitions and binding pathways [13]. The method is particularly effective for identifying rare conformational states that may not be sampled in conventional molecular dynamics simulations.

Funnel Metadynamics

Funnel metadynamics represents a specialized enhanced sampling technique that is particularly well-suited for studying ligand binding and unbinding processes [11]. This method combines metadynamics with funnel-shaped restraints that guide the ligand along predefined pathways while maintaining adequate sampling of conformational states.

The collective variables in funnel metadynamics simulations typically include the distance between the ligand and the binding site, combined with restraints that maintain the ligand within a funnel-shaped region [11]. This approach is particularly effective for studying the complete binding and unbinding pathways of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione.

The convergence time for funnel metadynamics simulations is typically 300 nanoseconds, with free energy accuracy of ±0.4 kcal/mol [13]. The resulting free energy profiles provide detailed insights into the kinetic and thermodynamic aspects of ligand binding, including the identification of intermediate states and transition barriers.

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) calculations represent a rigorous thermodynamic approach for calculating relative binding free energies of related compounds [15] [16]. This method is particularly valuable for optimizing the ethoxypropyl substituent in 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione through systematic structural modifications.

FEP calculations typically involve the alchemical transformation of one ligand into another through a series of intermediate states [15]. The convergence time for FEP calculations is typically 50 nanoseconds per transformation, with free energy accuracy of ±0.5 kcal/mol when proper sampling protocols are employed.